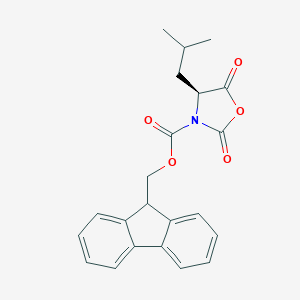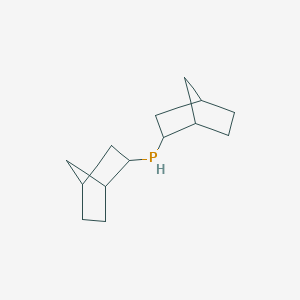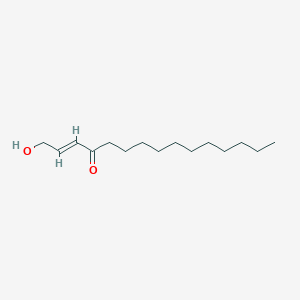
1-Hydroxy-2-pentadecen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2-pentadecen-4-one is a natural pheromone that is produced by female beetles of the species Ips paraconfusus. It is commonly known as ipsdienol and has been extensively studied due to its importance in the ecology and behavior of these beetles. In recent years, there has been a growing interest in the synthesis and application of ipsdienol in scientific research.
Wirkmechanismus
The mechanism of action of ipsdienol is not fully understood, but it is believed to involve the olfactory system of male beetles. Ipsdienol is detected by specialized receptor cells in the antennae of male beetles, which then send signals to the brain to elicit a behavioral response.
Biochemische Und Physiologische Effekte
Ipsdienol has been shown to have a variety of biochemical and physiological effects on male beetles. It can stimulate the production of certain enzymes and hormones, which can affect the beetle's metabolism and behavior. In addition, ipsdienol can also affect the beetle's reproductive system by influencing the production and release of sex hormones.
Vorteile Und Einschränkungen Für Laborexperimente
Ipsdienol has several advantages for use in laboratory experiments. It is a highly specific pheromone that is easy to synthesize and purify. It can be used in small quantities and is relatively stable, making it ideal for use in controlled experiments. However, there are also limitations to its use, such as the difficulty in obtaining a consistent supply of the compound and the potential for cross-reactivity with other compounds.
Zukünftige Richtungen
There are several future directions for research on ipsdienol. One area of interest is the development of more effective methods for synthesizing and purifying the compound. Another area of focus is the investigation of the mechanism of action of ipsdienol and its effects on other organisms. Finally, there is a need for further research on the potential applications of ipsdienol in pest management and other fields.
In conclusion, ipsdienol is a natural pheromone that has been extensively studied for its role in the ecology and behavior of Ips paraconfusus. It has potential applications in the field of pest management and is a valuable tool for laboratory experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Synthesemethoden
Ipsdienol can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the desired compound. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the production of ipsdienol. Both methods have been successfully used to produce ipsdienol, with enzymatic synthesis being the preferred method due to its higher yield and specificity.
Wissenschaftliche Forschungsanwendungen
Ipsdienol has been extensively studied for its role in the ecology and behavior of Ips paraconfusus. It is used as a pheromone to attract male beetles for mating and to communicate information about food sources and nesting sites. In addition, ipsdienol has been shown to have potential applications in the field of pest management. It can be used to monitor beetle populations and to develop more effective control strategies.
Eigenschaften
CAS-Nummer |
142450-06-4 |
|---|---|
Produktname |
1-Hydroxy-2-pentadecen-4-one |
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
(E)-1-hydroxypentadec-2-en-4-one |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-12-15(17)13-11-14-16/h11,13,16H,2-10,12,14H2,1H3/b13-11+ |
InChI-Schlüssel |
QARDWRHNMXKUAU-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)/C=C/CO |
SMILES |
CCCCCCCCCCCC(=O)C=CCO |
Kanonische SMILES |
CCCCCCCCCCCC(=O)C=CCO |
Synonyme |
1-Hydroxy-2-pentadecen-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)
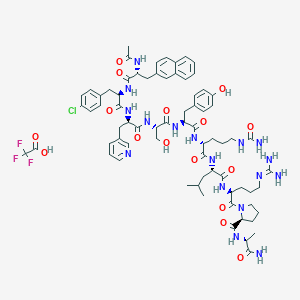
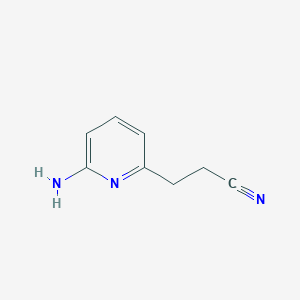
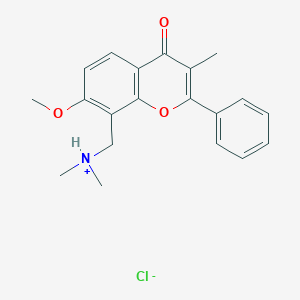
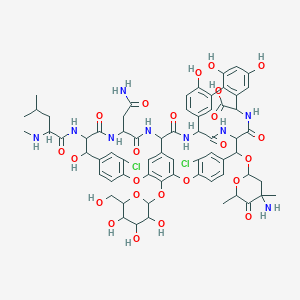
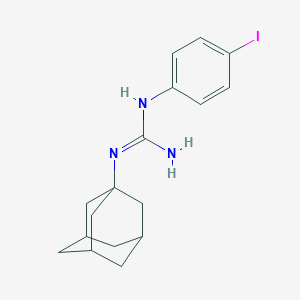
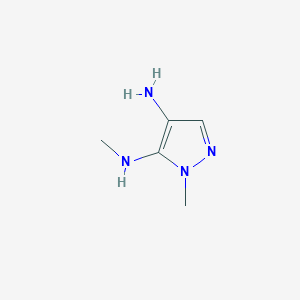


![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)
